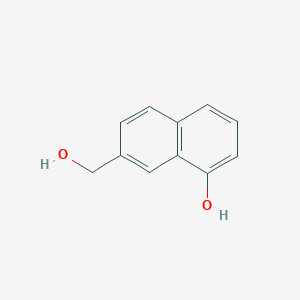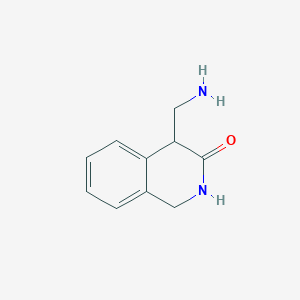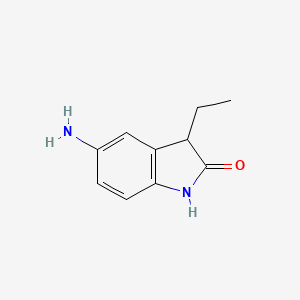
1-Naphthol-7-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthol-7-methanol is an organic compound derived from naphthalene, characterized by the presence of a hydroxyl group and a methanol group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthol-7-methanol can be synthesized through the alkylation of 1-naphthol with methanol. This reaction typically involves the use of catalysts such as modified silicoaluminophosphate (SAPO) and MCM-41 molecular sieves. The reaction conditions include temperatures around 300°C and the presence of specific catalysts to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized catalysts to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthol-7-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can yield tetrahydro derivatives, maintaining the phenol ring intact.
Substitution: Electrophilic substitution reactions, particularly at the 4-position of the naphthalene ring, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as rhodium are used for hydrogenation reactions.
Substitution: Diazonium salts are used for diazo coupling reactions, leading to the formation of diazo dyes.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydro derivatives.
Substitution: 4-amino-1-naphthol and various diazo dyes.
Applications De Recherche Scientifique
1-Naphthol-7-methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-naphthol-7-methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methanol groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electrophilic substitution and oxidation-reduction reactions, which contribute to its diverse chemical behavior .
Comparaison Avec Des Composés Similaires
1-Naphthol: Differentiated by the absence of the methanol group.
2-Naphthol: Similar structure but with the hydroxyl group at the 2-position.
Phenol: A simpler aromatic compound with a hydroxyl group attached to a benzene ring .
Uniqueness: 1-Naphthol-7-methanol stands out due to the presence of both hydroxyl and methanol groups, which confer unique chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
7-(hydroxymethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H10O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6,12-13H,7H2 |
Clé InChI |
LOXZOVQBTCFTOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)CO)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine](/img/structure/B11915495.png)
![1,4-Diazaspiro[4.5]decane-2,3-dione](/img/structure/B11915505.png)




![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
![1-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11915552.png)



![7-Methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B11915586.png)

